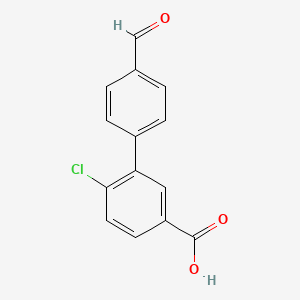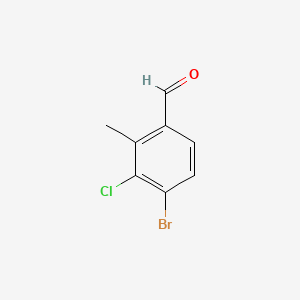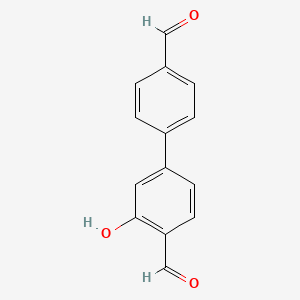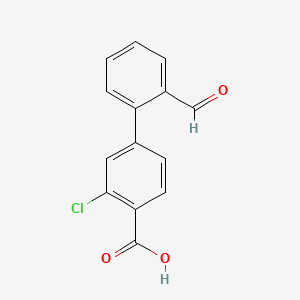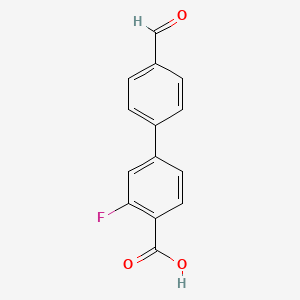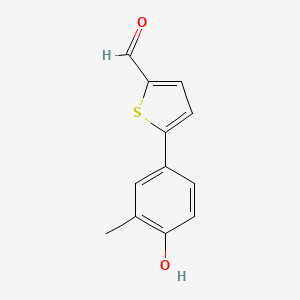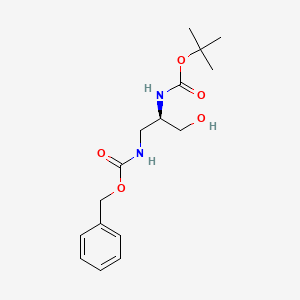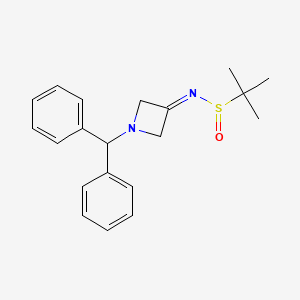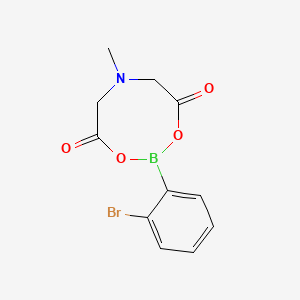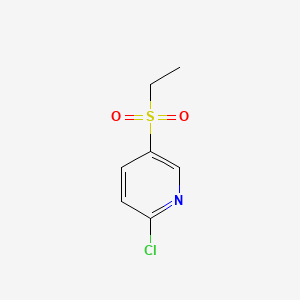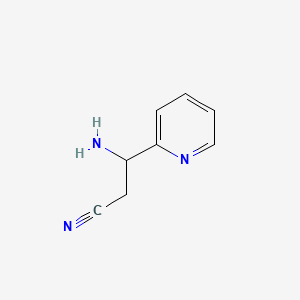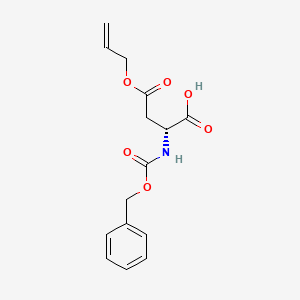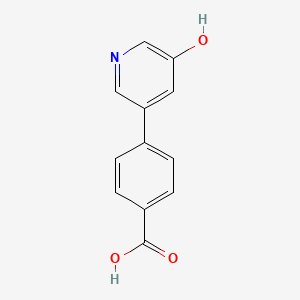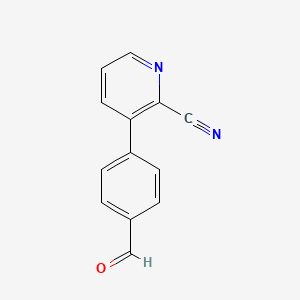
3-(4-甲酰基苯基)吡啶-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Formylphenyl)picolinonitrile is a chemical compound with the molecular formula C13H8N2O and a molecular weight of 208.22 g/mol . It is also known by its IUPAC name, 3-(4-formylphenyl)-2-pyridinecarbonitrile This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a picolinonitrile moiety
科学研究应用
3-(4-Formylphenyl)picolinonitrile has found applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
准备方法
The synthesis of 3-(4-Formylphenyl)picolinonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
化学反应分析
3-(4-Formylphenyl)picolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the nitrile group to form amides or esters, respectively.
Common reagents and conditions used in these reactions include bases, acids, and various solvents depending on the specific reaction. The major products formed from these reactions include carboxylic acids, alcohols, amides, and esters.
作用机制
The mechanism by which 3-(4-Formylphenyl)picolinonitrile exerts its effects depends on the specific application. In chemical reactions, the formyl and nitrile groups play crucial roles in determining the reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
相似化合物的比较
3-(4-Formylphenyl)picolinonitrile can be compared with other similar compounds, such as:
3-(4-Formylphenyl)benzonitrile: Similar structure but with a benzonitrile moiety instead of picolinonitrile.
3-(4-Formylphenyl)pyridine: Lacks the nitrile group, affecting its reactivity and applications.
4-Formylphenylacetonitrile: Contains an acetonitrile group, leading to different chemical properties and uses.
属性
IUPAC Name |
3-(4-formylphenyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-8-13-12(2-1-7-15-13)11-5-3-10(9-16)4-6-11/h1-7,9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAMFEAZUNLUIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716678 |
Source


|
| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1334500-10-5 |
Source


|
| Record name | 3-(4-Formylphenyl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
